(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol
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Overview
Description
(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol is an organic compound characterized by a cyclohexane ring with a methylidene and prop-2-enylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the methylidene group: This step often involves the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Addition of the prop-2-enylidene group: This can be accomplished through a Heck reaction, where an alkene is coupled with an aryl or vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary alcohols.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-2-ol
- (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-3-ol
- (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-4-ol
Uniqueness
(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
9004-06-2 |
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Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-methylidene-3-prop-2-enylidenecyclohexan-1-ol |
InChI |
InChI=1S/2C10H14O/c2*1-3-4-9-7-10(11)6-5-8(9)2/h2*3-4,10-11H,1-2,5-7H2 |
InChI Key |
DXPFIOMVMNHFEU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=C1CC(CCC1=C)O.C=CC=C1CC(CCC1=C)O |
Origin of Product |
United States |
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